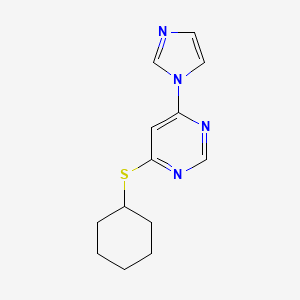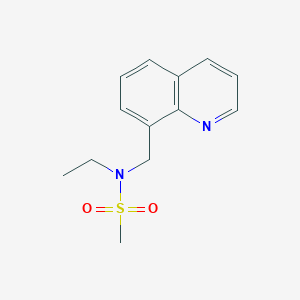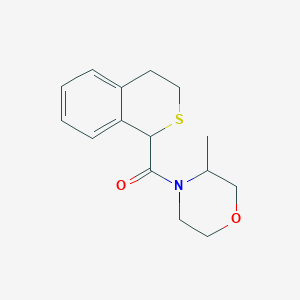![molecular formula C16H20N2O3S B7591760 2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide](/img/structure/B7591760.png)
2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as Ipragliflozin, a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2).
Mechanism of Action
2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide selectively inhibits SGLT2, a protein responsible for glucose reabsorption in the kidneys. By inhibiting SGLT2, this compound reduces glucose reabsorption, leading to increased glucose excretion in urine. This mechanism of action results in a decrease in blood glucose levels in individuals with type 2 diabetes mellitus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include a decrease in blood glucose levels, weight loss, and a decrease in blood pressure. This compound has also been shown to improve insulin sensitivity and reduce the risk of cardiovascular events in individuals with type 2 diabetes mellitus.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide in lab experiments is its ability to selectively inhibit SGLT2. This compound is also stable and has a long half-life, making it suitable for use in long-term experiments. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide. One potential direction is to study the effects of this compound on other diseases such as heart failure and chronic kidney disease. Additionally, future research could focus on developing more cost-effective synthesis methods for this compound. Another potential direction is to study the long-term effects of this compound on individuals with type 2 diabetes mellitus. Finally, future research could focus on developing more selective inhibitors of SGLT2 with fewer side effects.
In conclusion, this compound has significant potential in various scientific research fields due to its ability to selectively inhibit SGLT2. This compound has been extensively studied for its potential in treating type 2 diabetes mellitus and has also shown promise in treating other diseases such as heart failure and chronic kidney disease. While there are limitations to using this compound in lab experiments, future research could focus on developing more cost-effective synthesis methods and more selective inhibitors of SGLT2.
Synthesis Methods
The synthesis of 2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide is a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 2-bromoethyl ether with 4-hydroxyphenyl acetic acid to form 4-(2-bromoethoxy)phenylacetic acid. This intermediate is then reacted with 2-propan-2-yl-1,3-thiazole-4-carbaldehyde to form 4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenylacetic acid. The final step involves the reaction of this intermediate with 2-chloro-N-(4-(hydroxymethyl)phenyl)acetamide to form this compound.
Scientific Research Applications
2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide has various scientific research applications due to its ability to selectively inhibit SGLT2. This compound has been extensively studied for its potential in treating type 2 diabetes mellitus. Additionally, this compound has also been studied for its potential in treating heart failure, chronic kidney disease, and obesity.
properties
IUPAC Name |
2-[4-[(2-propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-10(2)16-18-12(9-22-16)8-20-13-4-6-14(7-5-13)21-11(3)15(17)19/h4-7,9-11H,8H2,1-3H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGGYDBTHFHOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)COC2=CC=C(C=C2)OC(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7591683.png)
![4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol](/img/structure/B7591688.png)
![3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591695.png)
![5,6-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7591700.png)


![1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591719.png)

![N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide](/img/structure/B7591737.png)


![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7591753.png)
![2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591762.png)
![3-[(4-Methylpyrazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591764.png)